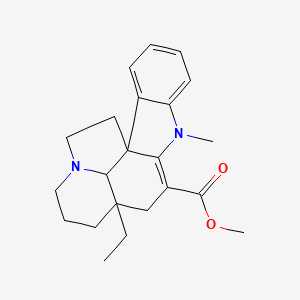
Minovine
Übersicht
Beschreibung
Minovine is a natural product found in Vinca minor with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Minovine
This compound is a naturally occurring alkaloid primarily isolated from Vinca minor L., belonging to the Aspidosperma alkaloid family. Its complex pentacyclic structure has garnered significant interest in synthetic organic chemistry due to its potential biological activities and applications in various fields, including pharmacology and medicinal chemistry. This article explores the applications of this compound, emphasizing its scientific research applications, synthesis methods, and biological significance.
Pharmacological Research
This compound has been studied for its potential pharmacological properties. Research indicates that this compound may possess anti-cancer activity, making it a candidate for further investigation in oncology. The structural complexity of this compound allows it to interact with various biological targets, which could lead to the development of novel therapeutic agents.
Total Synthesis
The total synthesis of this compound has been a focal point in organic chemistry. Several synthetic routes have been developed to produce this compound and its derivatives, showcasing innovative methodologies such as the tandem intramolecular Diels–Alder/1,3-dipolar cycloaddition reaction. These methods not only provide access to this compound but also facilitate the study of its stereochemistry and optical properties .
Synthesis Overview
| Methodology | Description | Yield |
|---|---|---|
| Diels–Alder/1,3-dipolar cycloaddition | A tandem reaction forming multiple bonds and rings | High |
| Reductive oxido bridge cleavage | Utilizes PtO2-catalyzed hydrogenation | 73% for derivative synthesis |
This compound's biological activity has been explored through various studies. It is noted for its unique optical rotation properties that vary with solvent composition, indicating potential interactions with biological molecules . The compound's ability to inhibit certain enzyme functions has been highlighted in research focused on angiogenesis, suggesting that this compound could play a role in tumor growth inhibition through targeting specific pathways .
Case Study 1: Antitumor Activity
In a study examining the effects of Aspidosperma alkaloids, this compound was shown to exhibit cytotoxic effects against cancer cell lines. The mechanism of action appears to involve interference with cell cycle progression and apoptosis induction.
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound can inhibit matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis. This inhibition could block angiogenesis, thereby reducing tumor growth in vivo .
Eigenschaften
Molekularformel |
C22H28N2O2 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
methyl 12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3 |
InChI-Schlüssel |
ZGZYTLPCBNDYNE-UHFFFAOYSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
Kanonische SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
Synonyme |
minovine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














